molecular formula C11H17NO2 B1330286 Ethyl 2-cyano-2-cyclohexylacetate CAS No. 3213-50-1

Ethyl 2-cyano-2-cyclohexylacetate

Cat. No.: B1330286
CAS No.: 3213-50-1
M. Wt: 195.26 g/mol
InChI Key: NUYCINUWJWAOFR-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cyclohexylacetate is an organic compound with the chemical formula C11H17NO2. It is a colorless liquid with a special smell . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Ethyl 2-cyano-2-cyclohexylacetate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylacetonitrile with ethyl chloroformate under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-2-cyclohexylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-cyano-2-cyclohexylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester bonds.

    Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-cyano-2-cyclohexylacetate exerts its effects depends on the specific application. In biochemical reactions, the compound may act as a substrate for enzymes that catalyze ester hydrolysis or other transformations. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or other proteins .

Comparison with Similar Compounds

Ethyl 2-cyano-2-cyclohexylacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-cyano-2-cyclohexylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYCINUWJWAOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286342
Record name ethyl cyano(cyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3213-50-1
Record name NSC44911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl cyano(cyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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